molecular formula C8H7N3O2 B1525319 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid CAS No. 1190313-05-3

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B1525319
CAS No.: 1190313-05-3
M. Wt: 177.16 g/mol
InChI Key: QBDZOCFHIQYVQY-UHFFFAOYSA-N
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Description

“3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a compound that has been studied for its potential in cancer therapy, specifically targeting the fibroblast growth factor receptors (FGFRs) .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves chemical modifications to increase inhibitory activity against JAK3 . For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .

Scientific Research Applications

Functionalization and Synthesis

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid and its derivatives have notable applications in the field of chemical synthesis and functionalization. For instance, pyrrolidine derivatives, including similar structures, undergo redox-annulations with α,β-unsaturated aldehydes and ketones, highlighting their role in C-H functionalization processes. These compounds participate in the formation of ring-fused pyrrolines, which can be oxidized to pyrroles or reduced to pyrrolidines, showcasing their versatility in synthesis pathways (Kang et al., 2015). Additionally, the application of 3-aminopyrrole derivatives in three-component condensation reactions, along with aromatic aldehydes and Meldrum's acid, demonstrates their involvement in the synthesis of complex molecular structures such as 5-oxo-tetrahydro-pyrrolo[3,2-b]pyridine-3-carboxylic acids, with the ability to generate labile intermediates via regioselective decarboxylation (Lichitsky et al., 2010).

Vibrational Analysis and Structural Studies

In the realm of structural analysis and vibrational studies, the complexation and interaction of pyridine derivatives with other molecules like tartaric acid have been scrutinized using techniques such as FTIR and Raman vibrational spectroscopy. These investigations provide valuable insights into the characteristic aggregation patterns and hydrogen bonding behaviors of such compounds, which are crucial for understanding their chemical behavior and potential applications (Periathai & Rajagopal, 2014).

C-H Activation and Arylation Processes

Pyrrolo[3,2-b]pyridine derivatives are instrumental in C-H activation and arylation processes. A study elaborates on a palladium-catalyzed arylation process that leverages C-H activation, utilizing pyridine-containing directing groups for the arylation of carboxylic acid derivatives and amine derivatives. This methodology underscores the reactivity of primary and secondary sp3 C-H bonds, as well as sp2 C-H bonds, further underlining the chemical utility of these compounds (Zaitsev et al., 2005).

Future Directions

The future directions for “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid” involve further development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could potentially be used in cancer therapy .

Biochemical Analysis

Biochemical Properties

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. The compound interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial for its potential therapeutic applications in cancer treatment, as abnormal FGFR signaling is associated with tumor progression.

Cellular Effects

This compound influences various cellular processes. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, the compound significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound’s impact on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its role in modulating cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs. Upon binding to the receptors, the compound inhibits their autophosphorylation, thereby preventing the activation of downstream signaling pathways . This inhibition disrupts cellular processes such as proliferation, migration, and survival, which are critical for cancer progression. The compound’s ability to induce apoptosis in cancer cells is also linked to its modulation of gene expression related to cell death pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time points. The compound’s stability and degradation profile are essential for its long-term efficacy. Studies have shown that the compound maintains its inhibitory activity against FGFRs over extended periods, with significant effects observed within 24 hours of treatment . Long-term studies are necessary to fully understand its stability and potential degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and off-target interactions. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound interacts with various enzymes and cofactors that facilitate its metabolism. Understanding these pathways is essential for predicting its pharmacokinetics and potential drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, which are critical for its therapeutic efficacy . The compound’s ability to penetrate cellular membranes and reach intracellular targets is a key factor in its bioavailability.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is important for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDZOCFHIQYVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223149
Record name 3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-05-3
Record name 3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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